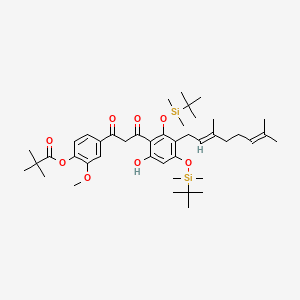
Ramipril-d5 Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramipril-d5 Acyl-beta-D-glucuronide is a deuterated and sugar-conjugated angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of Ramipril, which is widely used in the management of hypertension and heart failure. The compound has a molecular formula of C29H35D5N2O11 and a molecular weight of 597.67 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d5 Acyl-beta-D-glucuronide involves the deuteration of Ramipril followed by conjugation with beta-D-glucuronic acid. The process typically includes the following steps:
Deuteration: Ramipril is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated Ramipril is then conjugated with beta-D-glucuronic acid using enzymatic or chemical methods.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Solid-Phase Extraction: To isolate and purify the compound.
High-Performance Liquid Chromatography (HPLC): For further purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Ramipril-d5 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form Ramipril-d5 and beta-D-glucuronic acid.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions include deuterated Ramipril and beta-D-glucuronic acid .
Wissenschaftliche Forschungsanwendungen
Ramipril-d5 Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Ramipril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Research: Used in studies related to hypertension and cardiovascular diseases.
Wirkmechanismus
Ramipril-d5 Acyl-beta-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the pathways involved in the RAAS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ramiprilat-d5 Acyl-beta-D-glucuronide: A labeled metabolite of Ramipril with similar inhibitory effects on ACE.
Zofenopril: Another ACE inhibitor, but Ramipril is reported to be more potent.
Uniqueness
Ramipril-d5 Acyl-beta-D-glucuronide is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. The sugar-conjugated form also facilitates its excretion and reduces potential side effects .
Eigenschaften
Molekularformel |
C29H40N2O11 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D |
InChI-Schlüssel |
ZJZVWDOXIZGYPD-VYIBSWFJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


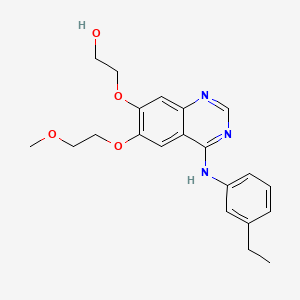
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
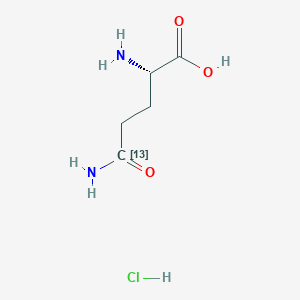
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
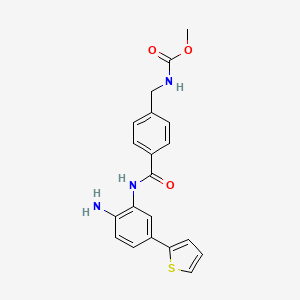
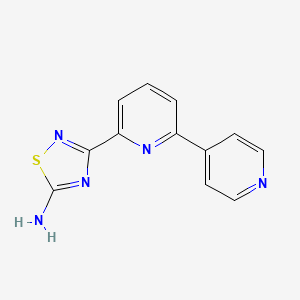
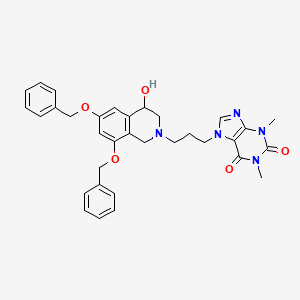
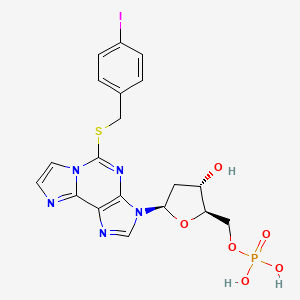
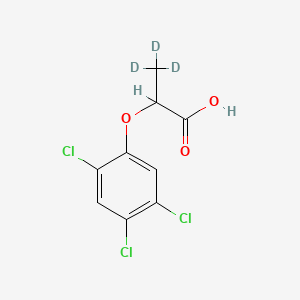
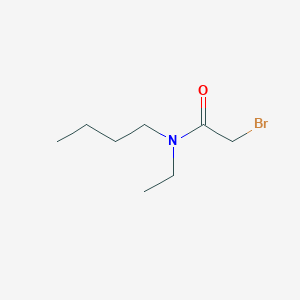
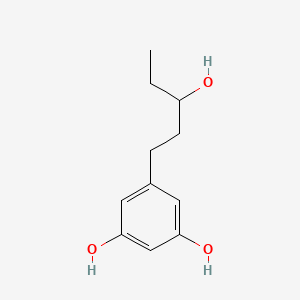
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
